N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide
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Description
Scientific Research Applications
Antitumor Activity
A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity, with certain compounds nearly 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines by targeting ATP binding sites of specific kinases, such as EGFR-TK and B-RAF kinase, similar to known cancer drugs like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research on the synthesis of 6-bromo-oxo quinazoline derivatives by Rajveer et al. (2010) highlighted their pharmacological significance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. These compounds were synthesized and characterized for their pharmacological activities against standard bacterial strains, showing potential as new antimicrobial agents (Rajveer et al., 2010).
Anti-inflammatory and Analgesic Activities
The design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities were explored by Alagarsamy et al. (2015), where novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides exhibited notable analgesic and anti-inflammatory effects. One compound, in particular, was found to be more potent compared to diclofenac sodium, with a moderate ulcerogenic index, indicating its potential as a safer anti-inflammatory and analgesic agent (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-benzyl-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-20-16-10-6-5-9-15(16)18(21-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIYYJYDGYBEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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